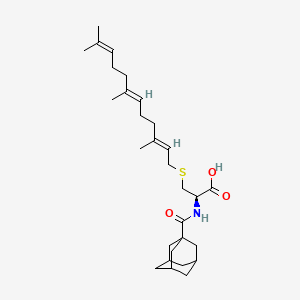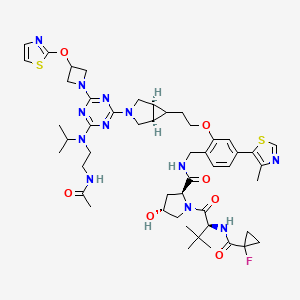
BRD9 Degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRD9 Degrader-1 is a small molecule designed to selectively degrade the bromodomain-containing protein 9 (BRD9). BRD9 is a component of the non-canonical SWI/SNF (ncSWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression by modifying chromatin structure. The degradation of BRD9 has shown potential in treating various cancers, including acute myeloid leukemia and synovial sarcoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BRD9 Degrader-1 involves the creation of a bifunctional molecule that can bind to both BRD9 and an E3 ubiquitin ligase, such as Cereblon. The synthetic route typically includes the following steps:
Ligand Synthesis: The synthesis of a ligand that specifically binds to BRD9.
Linker Attachment: The attachment of a linker molecule to the BRD9 ligand.
E3 Ligase Binder Synthesis: The synthesis of a ligand that binds to the E3 ubiquitin ligase.
Conjugation: The conjugation of the BRD9 ligand-linker complex to the E3 ligase binder.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: BRD9 Degrader-1 primarily undergoes the following types of reactions:
Binding Reactions: The compound binds to BRD9 and the E3 ubiquitin ligase.
Ubiquitination: The formation of a ternary complex leads to the ubiquitination of BRD9.
Proteasomal Degradation: The ubiquitinated BRD9 is recognized and degraded by the proteasome
Common Reagents and Conditions:
Reagents: Ligands for BRD9 and Cereblon, linker molecules, solvents such as dimethyl sulfoxide (DMSO), and catalysts.
Major Products: The major product of the reactions involving this compound is the degraded BRD9 protein, which leads to the inhibition of its function in the ncSWI/SNF complex .
Wissenschaftliche Forschungsanwendungen
BRD9 Degrader-1 has a wide range of scientific research applications, including:
Wirkmechanismus
BRD9 Degrader-1 exerts its effects through a mechanism known as targeted protein degradation. The compound forms a ternary complex with BRD9 and the E3 ubiquitin ligase Cereblon. This complex facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. The degradation of BRD9 disrupts the ncSWI/SNF complex, leading to altered gene expression and inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
BRD9 Degrader-1 is unique in its ability to selectively degrade BRD9, making it a valuable tool for studying the role of BRD9 in various diseases. Similar compounds include:
These compounds share the common goal of targeting BRD9 for degradation but may differ in their binding affinities, selectivities, and clinical applications.
Eigenschaften
Molekularformel |
C49H65FN12O7S2 |
|---|---|
Molekulargewicht |
1017.2 g/mol |
IUPAC-Name |
(2S,4R)-N-[[2-[2-[(1S,5R)-3-[4-[2-acetamidoethyl(propan-2-yl)amino]-6-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-1,3,5-triazin-2-yl]-3-azabicyclo[3.1.0]hexan-6-yl]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H65FN12O7S2/c1-27(2)61(15-13-51-29(4)63)46-57-44(59-22-33(23-59)69-47-52-14-17-70-47)56-45(58-46)60-24-35-34(36(35)25-60)10-16-68-38-18-30(39-28(3)54-26-71-39)8-9-31(38)20-53-41(65)37-19-32(64)21-62(37)42(66)40(48(5,6)7)55-43(67)49(50)11-12-49/h8-9,14,17-18,26-27,32-37,40,64H,10-13,15-16,19-25H2,1-7H3,(H,51,63)(H,53,65)(H,55,67)/t32-,34?,35-,36+,37+,40-/m1/s1 |
InChI-Schlüssel |
MCHONAYJGRIMOE-NUMYIAGESA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCC5[C@H]6[C@@H]5CN(C6)C7=NC(=NC(=N7)N8CC(C8)OC9=NC=CS9)N(CCNC(=O)C)C(C)C |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCC5C6C5CN(C6)C7=NC(=NC(=N7)N8CC(C8)OC9=NC=CS9)N(CCNC(=O)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


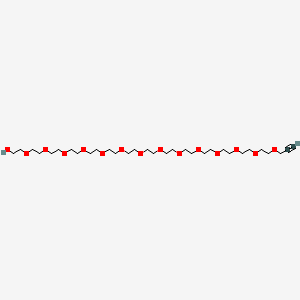

![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
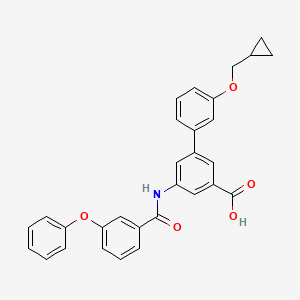

![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
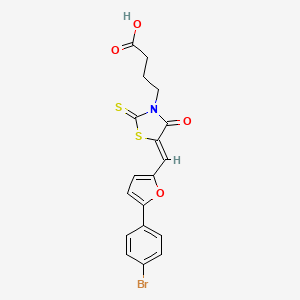
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
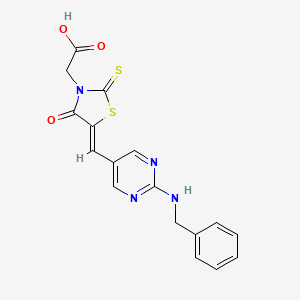
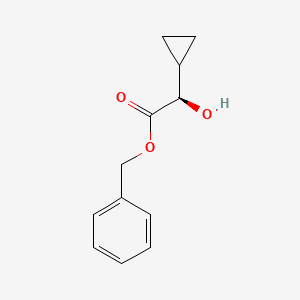
![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)

